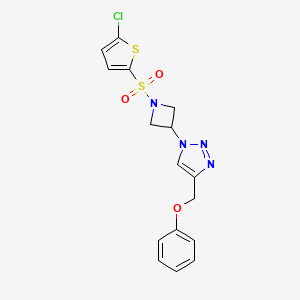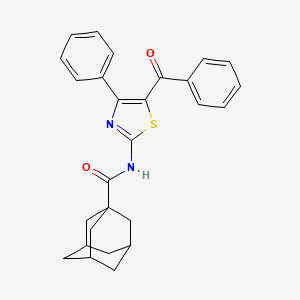![molecular formula C19H16N2O3S2 B2820218 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896358-54-6](/img/structure/B2820218.png)
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thiazole derivative that exhibits a range of biological activities, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Photoinduced Reactions
Research on photoinduced reactions involving thiazole derivatives, such as the oxygenation of 2,4,5-triphenylthiazole, has been conducted. This study highlights the potential of thiazole compounds in the field of photochemistry and their role in biological systems. The photooxidation process, involving sensitizer agents like rose bengal or methylene blue, leads to the formation of various products including benzamide derivatives (T. Matsuura & I. Saito, 1969).
Inhibitors of Stearoyl-CoA Desaturase-1
A study on benzamide derivatives as inhibitors of Stearoyl-CoA Desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism, has been reported. Optimization of benzamide structures resulted in potent SCD-1 inhibitors with significant biological activity, demonstrating the therapeutic potential of such compounds in metabolic diseases (Y. Uto et al., 2009).
Antioxidant Activity in Acetaminophen Toxicity
Benzothiazole derivatives have been evaluated for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity. These compounds showed the ability to increase reduced glutathione content and decrease malondialdehyde levels, indicating their potential as protective agents against oxidative stress-related liver damage (Laura C. Cabrera-Pérez et al., 2016).
Synthesis and Characterization of Polybenzoxazine
The synthesis and characterization of polybenzoxazine, incorporating phenylnitrile functional groups, offer insights into advanced materials science. These compounds exhibit improved glass transition temperatures and thermal stability, indicating their applicability in high-performance polymer applications (H. Qi et al., 2009).
Antibacterial Agents
Benzothiazole-substituted pyrazol-5-ones have been synthesized and evaluated as antibacterial agents. These compounds displayed significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, suggesting their potential in addressing antibiotic resistance (M. Palkar et al., 2017).
Anticancer Activity
Research has been conducted on benzothiazole derivatives for their anticancer properties. Some of these compounds have shown promising activity against various cancer cell lines, indicating the potential of benzothiazole derivatives in cancer therapy (B. Ravinaik et al., 2021).
Antimalarial Sulfonamides in COVID-19
Sulfonamides with benzothiazole moieties have been explored for their antimalarial activity and potential application in treating COVID-19. Computational calculations and molecular docking studies suggest their effectiveness against Plasmepsin-1 and Plasmepsin-2, important targets in malaria and possibly COVID-19 (Asmaa M. Fahim & Eman H. I. Ismael, 2021).
Propriétés
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-25-14-4-2-3-13(9-14)18(22)21-19-20-15(11-26-19)12-5-6-16-17(10-12)24-8-7-23-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJEBNDGDEENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2820138.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B2820142.png)
![5-((3,4-Dichlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820143.png)



![4-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820148.png)

![2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2820153.png)
![6-(2-Methoxy-5-methylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
